molecular formula C16H15BrN2O2 B1234322 2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide

2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide

Cat. No. B1234322
M. Wt: 347.21 g/mol
InChI Key: SQJMGMJPOZKFGT-XYZJYNETSA-N
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Description

N-[(2-bromo-3-phenylprop-2-enylidene)amino]-2,5-dimethyl-3-furancarboxamide is a furoic acid. It derives from a 3-furoic acid.

Scientific Research Applications

Synthesis of Derivatives

A study reported the synthesis of various derivatives from hydrazide compounds, including furan-2-carboxylic acid hydrazide. This process involved the creation of thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols, leading to a range of substituted triazole thiols. The structural confirmation of these compounds was achieved through comprehensive spectral analyses (Cansiz, Koparır, & Demirdağ, 2004).

Antioxidant and Antitumor Activities

Antioxidant and Antitumor Properties

Another research focused on the synthesis of triazole derivatives containing a cyclobutane ring, starting from furan-2-carboxylic acid hydrazide. These derivatives exhibited notable antioxidant and antitumor activities, highlighting their potential in therapeutic applications (Koparir, 2019).

Biological Activities

Antimicrobial and Antioxidant Potentials

The antimicrobial and antioxidant activities of various synthesized compounds, including those derived from furan-2-carboxylic acid hydrazide, were investigated. This study emphasizes the significance of incorporating structural elements like pyrazole and pyridazine rings, which contribute to the biological efficacy of these compounds (Cetin & Bildirici, 2016).

Metal Complex Formation

Complexes with Metal Ions

Research on the formation of metal complexes with hydrazone Schiff-base ligands derived from furan-2-carboxylic acid hydrazide demonstrated the potential of these complexes in biological applications. The study provided insight into the spectral characteristics and biological activities against various bacterial strains, showcasing the versatility of these compounds in the field of bioinorganic chemistry (Yousif et al., 2017).

properties

Product Name

2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H15BrN2O2/c1-11-8-15(12(2)21-11)16(20)19-18-10-14(17)9-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)/b14-9-,18-10+

InChI Key

SQJMGMJPOZKFGT-XYZJYNETSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br

SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC(=CC2=CC=CC=C2)Br

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC(=CC2=CC=CC=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide
Reactant of Route 2
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2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide
Reactant of Route 3
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2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide
Reactant of Route 4
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2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide
Reactant of Route 6
2,5-Dimethyl-furan-3-carboxylic acid (2-bromo-3-phenyl-allylidene)-hydrazide

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